molecular formula C28H26N6O3 B2535142 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1358609-57-0

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2535142
CAS No.: 1358609-57-0
M. Wt: 494.555
InChI Key: ODZNZZSSLSRCMM-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research explores its interactions with biological systems, including potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Its unique structure makes it a candidate for use in various industrial applications, including materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the imidazole ring: This step involves the reaction of the oxadiazole intermediate with an imidazole derivative.

    Coupling with the ethoxyphenyl and methylphenyl groups: The final step involves the coupling of the intermediate with ethoxyphenyl and methylphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
  • 1-(4-chlorophenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Uniqueness

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea stands out due to its ethoxyphenyl group, which may impart unique chemical and biological properties compared to its methoxy and chlorophenyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-3-36-24-13-11-23(12-14-24)31-28(35)30-22-9-7-20(8-10-22)16-34-17-25(29-18-34)27-32-26(33-37-27)21-6-4-5-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNZZSSLSRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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